Product packaging for 2-(3-fluorophenyl)-1H-indole(Cat. No.:CAS No. 124643-63-6)

2-(3-fluorophenyl)-1H-indole

Cat. No.: B175776
CAS No.: 124643-63-6
M. Wt: 211.23 g/mol
InChI Key: RZUCLPBTUPSEME-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1H-indole (CAS 124643-63-6) is a high-value chemical scaffold in medicinal chemistry, particularly recognized for its role as a core structure in the development of Cannabinoid 1 Receptor (CB1R) allosteric modulators . This compound belongs to the 2-arylindole class, a group of compounds known for their diverse biological activities and significance in drug discovery . Its primary research value lies in its function as a key intermediate for the synthesis of potent CB1R allosteric agonist-positive allosteric modulators (ago-PAMs), such as the probe molecule GAT211 . Systematic structural optimization, including fluorine-walk approaches on this core scaffold, has yielded analogs with enhanced functional potency in cAMP and β-arrestin2 assays, improved metabolic stability, and greater aqueous solubility . These properties make derivatives of this compound promising candidates for pharmacological research in areas such as pain management and glaucoma, as they can provide therapeutic benefits while being devoid of the adverse cannabimimetic effects typically associated with orthosteric CB1R agonists . The incorporation of a fluorine atom at the 3-position of the pendant phenyl ring is a strategic medicinal chemistry optimization. Fluorine introduction can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its interaction with the target receptor and its overall pharmacokinetic profile . The indole nucleus itself is a "privileged scaffold" known for its ability to interact with a wide range of biological targets, which is evident in its presence in numerous approved pharmaceuticals and bioactive natural products . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10FN B175776 2-(3-fluorophenyl)-1H-indole CAS No. 124643-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUCLPBTUPSEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl 1h Indole and Analogues

Influence of Fluorine Substitution on Biological Activity and Pharmacological Properties

The presence and position of a fluorine atom on the 2-phenyl ring of the indole (B1671886) scaffold can dramatically alter the molecule's interaction with biological targets. This is often due to fluorine's unique electronic properties and its ability to participate in various non-covalent interactions.

Impact of Fluorine Position on the Phenyl Ring (e.g., meta vs. para)

The location of the fluorine substituent on the phenyl ring is a critical determinant of biological activity. Studies on various molecular frameworks have consistently shown that positional isomers (ortho, meta, para) of fluorine-substituted compounds can exhibit significant differences in potency and efficacy.

For instance, in a study of 2-phenylindole (B188600) derivatives as cannabinoid 1 receptor (CB1R) positive allosteric modulators (PAMs), the position of the fluorine atom on the C2-phenyl ring had a notable impact. The meta-fluoro analogue (6j) displayed improved potency compared to the parent compound and selectivity for cAMP signaling over β-arrestin2 recruitment. nih.gov In contrast, ortho- and para-fluoro substitutions at the same ring resulted in analogues that retained PAM activity but with different potency profiles. nih.gov

Similarly, in the optimization of a novel tubulin inhibitor, substitution of a fluorine atom at the meta-position of a phenyl ring resulted in improved cytotoxic activity (IC50 of 30 μM) compared to the parent compound. wiley.com Conversely, ortho- and para-fluoro substitutions led to a significant reduction in activity (IC50 >80 μM). wiley.com This highlights the stringent spatial and electronic requirements of the binding pocket, where a meta-substitution is favorable while other positions are detrimental.

The following table summarizes the impact of fluorine's position on the activity of 2-phenylindole analogues based on available research data.

Modulation of Interactions with Biological Targets via Fluorine

Fluorine's ability to modulate interactions with biological targets is multifaceted. Its high electronegativity can alter the electronic distribution of the aromatic ring, influencing π-π stacking and other non-covalent interactions with amino acid residues in the binding pocket. tandfonline.com

In the context of CB1R allosteric modulators, computational models suggest that the C2 aromatic ring of the 2-phenylindole scaffold engages in a tilted T-stack interaction with a key phenylalanine residue (F4.46) in the receptor. researchgate.net The introduction of a fluorine atom can fine-tune this interaction, either enhancing or diminishing the binding affinity and subsequent allosteric modulation. For example, the meta-fluoro analog 6j in a study on CB1R PAMs showed improved potency, suggesting a favorable modulation of this key interaction. nih.gov

Furthermore, fluorine can influence the orientation of the phenyl ring within the binding pocket. X-ray crystallography of tubulin inhibitors revealed that while ortho- and para-substituted fluorophenyl rings adopted an orientation similar to the unsubstituted parent compound, the meta-substituted ring adopted a different orientation, which was correlated with increased activity. wiley.com This reorientation, facilitated by the fluorine atom, allows for a more optimal fit within the binding site.

Role of Fluorine in Hydrogen Bonding and Electronic Characteristics

While traditionally considered a weak hydrogen bond acceptor, covalently bound fluorine can participate in hydrogen bonding, which can be crucial for ligand-protein stabilization. researchgate.netnih.gov The ability of fluorine to act as a hydrogen bond acceptor is a subject of ongoing research, with evidence suggesting it is possible, particularly with N-H or O-H donors from amino acid residues. nih.govrsc.org

Positional Effects of Substituents on the Indole Nucleus

Modifications to the indole nucleus itself, including the 2-aryl ring and the N-1 position, are also critical in defining the SAR of this class of compounds.

Impact of Substituents on the 2-Aryl Ring

The nature and position of substituents on the 2-aryl ring can significantly influence biological activity. In a series of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus, various substituents on the 2-aryl ring were explored. nih.gov It was found that a 3-methoxycarbonylphenyl group at the C-2 position resulted in a slightly more potent inhibitor than the lead compound. nih.gov This suggests that both electronic and steric factors of the substituent play a role in the interaction with the target.

In another study on nitric oxide synthase and NFκB inhibitors, a methyl group at the 2'-position of the 2-phenyl ring (compound 10ab) led to more potent activity compared to the unsubstituted 2-phenylindole, though it was also associated with cytotoxicity. nih.gov In contrast, a 4'-methyl substituent resulted in an inactive compound. nih.gov This highlights the sensitivity of activity to the positional placement of even a simple methyl group.

Effects of Substituents at the Indole N-1 Position

In the development of inhibitors of nitric oxide production, N-alkylation of 2-phenylindole was generally found to be detrimental to activity. nih.gov For instance, compounds with methyl, ethyl, and benzyl (B1604629) groups at the N-1 position were largely inactive. nih.gov However, an N-Boc (tert-butoxycarbonyl) group did show moderate inhibitory effect, indicating that the nature of the substituent is critical. nih.gov

The following table presents data on the effects of N-1 substituents on the activity of 2-phenylindole derivatives.

Significance of Substituents at the Indole C-3 Position

The C-3 position of the indole ring is a critical site for modification, significantly impacting the activity of 2-(3-fluorophenyl)-1H-indole analogues.

For Cannabinoid Receptor 1 (CB1R) Allosteric Modulators: The introduction of substituents at the C-3 position is a key determinant of allosteric modulation. nih.gov Studies on indole-2-carboxamides have shown that the length of an alkyl chain at this position is crucial for the compound's allosteric effects. acs.orgmostwiedzy.pl For instance, a robust CB1 allosteric modulator was identified as 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide. nih.gov The presence of short alkyl groups at the C-3 position, in combination with other substitutions, was found to enhance the modulation potency. nih.gov

For Sigma Receptor Ligands: In the context of sigma receptor binding, modifications at the C-3 position are also significant. A series of 3-(ω-aminoalkyl)-1H-indoles have been synthesized and evaluated, demonstrating that this position is a key anchor for introducing side chains that interact with the receptor. nih.govmdpi.comacs.org

For Anticancer Activity: In the development of indole derivatives as anticancer agents, substitution at the C-3 position plays a vital role. For example, olefin substitution at this position resulted in lesser activity in some series. nih.govsemanticscholar.org

Modulation by Substituents on the Benzene (B151609) Ring of Indole (C-5, C-6)

Substituents on the benzene portion of the indole nucleus, particularly at the C-5 and C-6 positions, have been shown to modulate the activity of 2-phenylindole derivatives.

For NorA Efflux Pump Inhibition: The presence of a nitro group at the C-5 position of 2-phenylindole (INF55) is a well-established feature for potent inhibition of the NorA efflux pump in Staphylococcus aureus. nih.govresearchgate.net However, further studies have explored other substituents, with 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole showing slightly greater potency than the parent INF55. nih.govresearchgate.net The -NO2 group at C-5 was identified as being essential for synergistic activity with berberine (B55584) against S. aureus. researchgate.net

For CB1R Allosteric Modulation: In the class of indole-2-carboxamides, an electron-withdrawing group, such as a chloro or fluoro group, at the C-5 position is a key structural requirement for allosteric modulation of the CB1 receptor. acs.orgmostwiedzy.plnih.gov The presence of a chloro or fluoro group at this position enhanced the modulation potency. nih.gov

For Cyclooxygenase (COX-2) Inhibition: For 2-phenylindole derivatives designed as COX-2 inhibitors, substituents at the C-5 position, such as methoxy (B1213986), chloro, fluoro, and methyl groups, have been investigated. A methoxy substituent at the C-5 position, in conjunction with a 4-(methylsulfonyl)phenyl group at the C-2 position, was found to be favorable for COX-2 selectivity and potency. researchgate.net

SAR in Specific Pharmacological Target Systems

The following sections delve into the specific structure-activity relationships of this compound and its analogs concerning their interactions with particular pharmacological targets.

Sigma Receptor Binding and Selectivity (σ1, σ2)

The 2-phenylindole scaffold has been a template for developing ligands with high affinity for sigma receptors, particularly the σ2 subtype.

Key Structural Features for High Affinity and Selectivity: Introduction of a 4-fluorophenyl substituent on the indole nitrogen of 3-(ω-aminoalkyl)-1H-indoles led to highly selective σ2 ligands with subnanomolar affinity. nih.gov For instance, 1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole demonstrated high affinity for both σ1 (IC50 = 16 nM) and σ2 (IC50 = 0.27 nM) receptors. nih.gov

Spirocyclic Derivatives: The creation of spiro-joined ring systems, such as in 1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]-1-butyl]spiro[isobenzofuran-1(3H),4'-piperidine], further enhanced selectivity for the σ2 receptor, with this compound showing an IC50 of 0.12 nM for σ2 and 17 nM for σ1. nih.govtandfonline.com

Tropane (B1204802) Derivatives: A tropane derivative, 1-(4-fluorophenyl)-3-[4-[3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]-1-butyl]-1H-indole, exhibited the most significant selectivity for σ2 over σ1 receptors, with IC50 values of 2.5 nM and 1200 nM, respectively. nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected Indole Derivatives

Compoundσ1 IC50 (nM)σ2 IC50 (nM)
1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole160.27
1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]-1-butyl]spiro[isobenzofuran-1(3H),4'-piperidine]170.12
1-(4-fluorophenyl)-3-[4-[3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]-1-butyl]-1H-indole12002.5

Data sourced from Perregaard et al., 1995. nih.gov

Cannabinoid Receptor 1 (CB1R) Positive Allosteric Modulation

The 2-phenylindole class of compounds has been identified as a source of positive allosteric modulators (PAMs) of the CB1 receptor.

GAT211 and its Analogs: The compound GAT211, which is 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, is a prototype CB1R allosteric agonist-positive allosteric modulator (ago-PAM). nih.govresearchgate.net Fluorine substitution on the 2-phenyl ring, as in this compound, is a strategy that has been used to modulate the properties of these compounds. nih.gov

Enhancement of Drug-like Properties: The application of "fluoro-walk" and "nitrogen-walk" approaches to the GAT211 scaffold has led to analogs with improved functional potency, metabolic stability, and aqueous solubility. nih.gov Key analogs, GAT591 and GAT593, demonstrated enhanced allosteric-agonist and PAM activities. nih.govresearchgate.net

Enantiomer-Specific Activity: The enantiomers of GAT211, GAT228 (R-enantiomer) and GAT229 (S-enantiomer), exhibit different activities, with GAT228 being an allosteric agonist and GAT229 being a potent PAM. nih.gov

Cholinesterase Enzyme Inhibition

Indole-based compounds have been investigated as inhibitors of cholinesterase enzymes, which are relevant targets in neurodegenerative diseases.

Indole-Based Thiadiazole Derivatives: A series of indole-based thiadiazole derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govsci-hub.se

Influence of Fluoro Substituents: Compounds with a fluoro substitution on the phenyl ring attached to the thiadiazole showed potent inhibition. nih.govsci-hub.se Specifically, a para-fluoro substitution resulted in the most active analog against both AChE and BChE. sci-hub.se

Indole-Thiazolopyrimidine Conjugates: In another study, indole core-containing 2-arylidine derivatives of thiazolopyrimidine were designed as multitarget inhibitors of cholinesterases. acs.org The presence of an indole ring was intended to enhance interactions with key amino acid residues in the active site of human AChE. acs.org

Table 2: Cholinesterase Inhibition by Fluoro-Substituted Indole-Thiadiazole Derivatives

Compound (Fluoro Position)AChE IC50 (µM)BChE IC50 (µM)
para0.170.30
ortho0.300.60
meta1.302.60

Data sourced from Khan et al., 2021. nih.govsci-hub.se

NorA Efflux Pump Inhibition in Staphylococcus aureus

Derivatives of 2-phenylindole are recognized as inhibitors of the NorA efflux pump, a mechanism of multidrug resistance in Staphylococcus aureus.

Role of the 2-Aryl Group: Structure-activity relationship studies have indicated that substituents on the 2-aryl ring of the indole scaffold can improve the NorA inhibitory potency. nih.gov

Importance of the C-5 Nitro Group: The lead compound in this class is 5-nitro-2-phenylindole (INF55). nih.gov The nitro group at the C-5 position has been shown to be important for activity. researchgate.net

Synergistic Effects: These indole derivatives can potentiate the activity of conventional antibiotics that are substrates of the NorA pump. For instance, some derivatives can produce a significant fold-increase in the susceptibility of S. aureus to antibiotics. nih.gov The combination of these inhibitors with antibiotics like ciprofloxacin (B1669076) has been shown to be effective. bohrium.com

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) is a critical enzyme in the biosynthesis of prostaglandins (B1171923) from arachidonic acid, with two main isoforms, COX-1 and COX-2. brieflands.commdpi.com COX-1 is constitutively expressed and involved in physiological processes, while COX-2 is inducible and plays a major role in inflammation. brieflands.com Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. brieflands.comacs.org

The 2-phenylindole framework is a component of various COX inhibitors. Structure-activity relationship (SAR) studies on 2,3-diaryl indoles have provided insights into the role of different substituents. A quantitative structure-activity relationship (QSAR) analysis of a series of 2,3-diaryl indoles revealed that the nature of substituents on the phenyl rings and the indole core significantly influences COX-2 inhibitory activity. tandfonline.comnih.gov

For substituents on the 2-phenyl ring, electron-donating groups at the para-position, such as methoxy (4-OCH3) and methyl (4-CH3), were found to be conducive to COX-2 inhibitory activity. tandfonline.comnih.govtandfonline.com Conversely, substitutions with chloro (2-Cl, 3-Cl, 4-Cl) and bromo (4-Br) groups at the 2-phenyl position were shown to have a negative contribution to activity in these models. tandfonline.comnih.gov In one study, the synthesis of [6-Chloro-2-(3-fluorobenzoyl)-1H-indol-3-yl]acetic acid was undertaken as part of the development of novel COX-2 inhibitors, indicating the relevance of the 3-fluorophenyl moiety in this context. tandfonline.com

Regarding the indole nucleus itself, substitutions at the 5-position also impact activity. The presence of a fluorine or bromine atom at this position was found to have a negative contribution to COX-2 inhibition, whereas chlorine and methyl groups had a positive contribution. tandfonline.com

Compound/SeriesModificationEffect on COX-2 InhibitionReference
2,3-Diaryl Indoles4-OCH₃ or 4-CH₃ on 2-phenyl ringPositive contribution tandfonline.com, nih.gov
2,3-Diaryl Indoles2-Cl, 3-Cl, 4-Cl or 4-Br on 2-phenyl ringNegative contribution tandfonline.com, nih.gov
2,3-Diaryl IndolesF or Br at 5-position of indoleNegative contribution tandfonline.com
2,3-Diaryl IndolesCl or CH₃ at 5-position of indolePositive contribution tandfonline.com

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is pivotal in regulating immune and inflammatory responses. plos.orgmdpi.com In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. plos.org Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. plos.orgmdpi.com Inhibition of this pathway is a significant therapeutic goal for managing inflammatory diseases.

The parent compound, 2-phenylindole, has been identified as a modest inhibitor of both nitrite (B80452) production and NF-κB activity, with IC50 values of 38.1 ± 1.8 μM and 25.4 ± 2.1 μM, respectively. nih.govrsc.orgresearchgate.net This discovery prompted further synthesis and optimization to develop more potent inhibitors.

SAR studies revealed that modifications at the 3-position of the 2-phenylindole scaffold are critical for enhancing inhibitory potency. The introduction of a 3-carboxaldehyde oxime or a 3-cyano group resulted in derivatives with significantly improved inhibition of both nitric oxide production and NF-κB activity. nih.govrsc.orgresearchgate.net For instance, the 2-phenylindole-3-carboxaldehyde oxime derivative showed an NF-κB inhibitory IC50 of 6.9 ± 0.8 μM. nih.govrsc.org

The nature of the aryl group at the 2-position also plays a crucial role. A derivative featuring a 6'-methoxy-naphthalen-2'-yl group at this position displayed excellent inhibitory activity against NF-κB, with an IC50 value of 0.6 ± 0.2 μM, demonstrating that extending the aromatic system can substantially boost potency. rsc.orgresearchgate.net

CompoundModificationNF-κB Inhibition IC₅₀ (µM)Reference
2-PhenylindoleUnsubstituted25.4 ± 2.1 nih.gov, rsc.org
2-Phenylindole-3-carboxaldehyde oxime3-carboxaldehyde oxime substituent6.9 ± 0.8 nih.gov, rsc.org
2-Phenylindole-3-carbonitrile3-cyano substituent8.5 ± 2.0 nih.gov, rsc.org
6'-MeO-naphthalen-2'-yl indoleNaphthalen-2'-yl instead of phenyl0.6 ± 0.2 rsc.org

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin (B1238610), the primary pigment in mammalian skin and hair. mdpi.comactiveconceptsllc.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in cosmetics and dermatology for their depigmenting and skin-lightening properties. activeconceptsllc.comtandfonline.com

The inhibitory activity of compounds against tyrosinase is often highly dependent on their ability to chelate the copper ions in the enzyme's active site. nih.gov For aromatic compounds, the substitution pattern, particularly with hydroxyl groups, is a key determinant of potency. While direct SAR studies on this compound as a tyrosinase inhibitor are not extensively documented, research on structurally related scaffolds provides valuable insights.

For example, in a series of 2-arylbenzothiazole derivatives, the number and position of hydroxyl groups on the phenyl ring were found to be strongly linked to tyrosinase inhibitory efficacy. mdpi.com A derivative with a 2,4-dihydroxyphenyl substituent, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, was identified as a highly potent inhibitor with an IC50 value of 0.2 ± 0.01 μM, which is 55-fold more potent than the standard inhibitor, kojic acid. mdpi.com This highlights the critical role of the 2,4-hydroxyl arrangement for potent inhibition. In another study on 2-phenylchromone derivatives, bromine atom substitutions on the chromone (B188151) ring A, combined with hydroxyl groups, were found to dramatically increase inhibitory potential against mushroom tyrosinase. nih.gov

These findings suggest that for 2-phenylindole analogues to be effective tyrosinase inhibitors, the incorporation of specific substitution patterns on the 2-phenyl ring, likely involving hydroxyl groups, would be a critical design element.

Compound ClassKey Structural Feature for InhibitionExample IC₅₀ (µM)Reference
2-Arylbenzothiazoles2,4-dihydroxyl substituents on the phenyl ring0.2 ± 0.01 mdpi.com
Flavonols (e.g., Kaempferol, Quercetin)Free 3-hydroxyl group for copper chelation- nih.gov
2-PhenylchromonesBromine atoms on Ring A and hydroxyl groups0.093 ± 0.003 (µg/ml) for compound 10 nih.gov
HydroquinonesHeptadecenyl chain on hydroquinone (B1673460) ring37 nih.gov, mdpi.com

Pharmacological and Biological Evaluation of 2 3 Fluorophenyl 1h Indole Derivatives Preclinical Studies

Anti-Cancer Research

Antiproliferative and Cytotoxic Activities in Various Cancer Cell Lines

Glioblastoma

No specific studies on the antiproliferative or cytotoxic effects of 2-(3-fluorophenyl)-1H-indole derivatives on glioblastoma cell lines were identified.

Breast Cancer (MCF7)

No specific studies detailing the antiproliferative or cytotoxic activity of this compound derivatives against the MCF7 breast cancer cell line were found.

Prostate Cancer (DU145, PC3)

No specific research on the antiproliferative or cytotoxic evaluation of this compound derivatives in DU145 or PC3 prostate cancer cell lines could be located.

Lung Cancer (A-549, NSCLC)

No specific studies on the antiproliferative or cytotoxic properties of this compound derivatives against A-549 or other NSCLC cell lines were identified.

Liver Cancer (Hep-G2)

No specific data from preclinical studies on the antiproliferative or cytotoxic effects of this compound derivatives on the Hep-G2 liver cancer cell line were available.

Table of Compounds

Esophageal Carcinoma (ECA-109)

The human esophageal squamous cell carcinoma cell line, ECA-109, serves as a crucial model for studying esophageal cancer. cloud-clone.us This cell line, established from a moderately differentiated squamous cell carcinoma, is widely utilized in cancer research to investigate the molecular mechanisms of the disease, screen potential drugs, and evaluate therapeutic strategies. cloud-clone.usnih.gov Studies have demonstrated the utility of the ECA-109 cell line in assessing the anti-proliferative and anti-metastatic effects of various compounds. nih.gov

In the context of 2-phenyl-1H-indole derivatives, research has highlighted their cytotoxic potential against various cancer cell lines. For instance, certain indole (B1671886) derivatives have been evaluated against the ECA-109 cell line, showing notable potency. sci-hub.se Specifically, some derivatives were found to be more potent than the standard chemotherapeutic drug cisplatin (B142131) against ECA-109 cells, indicating their potential as promising anticancer agents. sci-hub.se The presence of halogen substitutions on the indole ring has been suggested to be favorable for this activity. sci-hub.se

Table 1: Cytotoxic Activity of Selected Indole Derivatives against ECA-109 Cell Line

CompoundIC50 (µM) against ECA-109Reference
Derivative 36a< 16.65 sci-hub.se
Derivative 36b< 14.74 sci-hub.se
Cisplatin (Standard)< 30.89 sci-hub.se

Mechanistic Investigations of Anticancer Effects

Understanding how a compound exerts its anticancer effects is paramount for its development as a therapeutic agent. For this compound derivatives, research has delved into several key mechanisms that contribute to their ability to combat cancer.

Induction of Programmed Cell Death (Apoptosis, Autophagy, Necrosis)

Programmed cell death is a crucial process for eliminating damaged or cancerous cells. Indole derivatives have been shown to induce various forms of this cellular suicide.

Apoptosis , or programmed cell death type I, is a well-orchestrated process that leads to the elimination of cells without inducing inflammation. Many anticancer agents function by triggering apoptosis in cancer cells. plos.org Research indicates that some 2-phenylindole (B188600) derivatives induce apoptosis through mechanisms such as DNA intercalation and the inhibition of topoisomerase enzymes. omicsonline.org The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating the intrinsic apoptotic pathway. dovepress.com

Autophagy , or programmed cell death type II, is a cellular recycling process that can either promote cell survival under stress or lead to cell death. nih.gov The induction of autophagy has been observed in cancer cells following treatment with various DNA-targeting drugs. nih.gov Depending on the cellular context and the extent of damage, autophagy can contribute to either chemoresistance or cell death. nih.gov Studies have shown that some compounds can simultaneously induce both autophagy and apoptosis in cancer cells. plos.org This dual mechanism can be particularly effective in cancer therapy. The process of autophagy is regulated by a number of autophagy-related (Atg) proteins. dovepress.com

Necrosis , once considered an uncontrolled form of cell death, is now understood to also occur in a programmed manner, termed necroptosis. nih.gov This regulated form of necrosis can be a therapeutic target, especially in apoptosis-resistant cancers. mdpi.com The interplay between apoptosis, autophagy, and necroptosis is complex, with shared signaling pathways and molecular regulators. mdpi.com

Inhibition of Tubulin Polymerization

The cytoskeleton, composed of microtubules, is essential for cell division, motility, and intracellular transport. Tubulin is the protein subunit of microtubules, and its polymerization is a dynamic process crucial for these cellular functions. Interfering with tubulin polymerization is a clinically validated strategy for cancer treatment. nih.gov

Several 2-aroylindole derivatives, including those with a 3-fluorophenyl group, have demonstrated potent antimitotic activity by inhibiting tubulin polymerization. acs.org This inhibition leads to the destabilization of microtubules and arrest of the cell cycle in the G2/M phase, ultimately causing cell death. acs.org These compounds have been shown to bind to the colchicine (B1669291) binding site on β-tubulin. nih.govd-nb.info

Table 2: Tubulin Polymerization Inhibition by Indole Derivatives

Compound ClassMechanism of ActionCellular EffectReference
2-AroylindolesInhibition of tubulin polymerizationG2/M phase cell cycle arrest acs.org
Arylthioindoles (ATIs)Inhibition of tubulin polymerization, binding to colchicine siteApoptosis nih.gov
Indole-based combretastatin (B1194345) analoguesInhibition of tubulin polymerization, binding to colchicine siteAnticancer activity d-nb.info
Modulation of Protein Kinases

Protein kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. researchgate.net Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov

Indole derivatives have been investigated for their ability to modulate the activity of various protein kinases. For example, some indole derivatives act as tyrosine kinase inhibitors, a class of targeted therapy effective in treating certain cancers like renal cell carcinoma. nih.gov Others have been designed as inhibitors of kinases like Akt (protein kinase B), which is a key component of signaling pathways that promote cell survival. researchgate.net Furthermore, substituted indeno[1,2-b]indole (B1252910) derivatives have been shown to inhibit human protein kinase CK2. nih.gov

Inhibition of DNA Topoisomerases (TopI, TopII)

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. acs.org Inhibiting these enzymes leads to DNA damage and ultimately triggers cell death, making them effective targets for anticancer drugs. scirp.org

Derivatives of 2-phenylindole have been reported to induce apoptosis in cancer cells by inhibiting topoisomerase enzymes. omicsonline.org Some indole derivatives have been shown to act as dual inhibitors of both topoisomerase I (TopI) and topoisomerase II (TopII). acs.org This dual inhibition can lead to potent and broad-spectrum anticancer activity. acs.org The mechanism of action can involve poisoning the enzymes, which stabilizes the enzyme-DNA complex and leads to DNA strand breaks, or through catalytic inhibition. acs.orgscirp.org

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. mdpi.com In many cancers, HDACs are dysregulated, leading to aberrant gene expression that promotes tumor growth. jst.go.jp Therefore, HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov

Several indole-based compounds have been developed as HDAC inhibitors. nih.gov These inhibitors typically feature a zinc-binding group, a linker, and a cap group. jst.go.jp Fluorinated derivatives, including those with a fluorophenyl moiety, have been synthesized to enhance their potency and selectivity. nih.gov Some indole-piperazine hybrids have shown selective inhibition of class I HDACs, which are highly expressed in various cancer cells. jst.go.jp Chidamide, a benzamide (B126) HDAC inhibitor with a fluoro-substituted 2-aminobenzamide (B116534) moiety, is an approved anticancer drug. mdpi.comresearchgate.net

Table 3: Classes of Indole-Based Enzyme Inhibitors

Enzyme TargetCompound ClassExample/FeatureReference
Tubulin2-Aroylindoles3-fluorophenyl derivative acs.org
Protein KinasesIndole derivativesSunitinib (tyrosine kinase inhibitor) nih.gov
DNA Topoisomerases2-Phenylindole derivativesDual TopI/TopII inhibitors omicsonline.orgacs.org
Histone DeacetylasesIndole-piperazine hybridsSelective for Class I HDACs jst.go.jp
Sirtuin Modulation

Sirtuins, a class of NAD+-dependent protein deacylases, are crucial regulators of various cellular processes, including gene expression, DNA repair, and cell cycle control. nih.gov Their dysregulation has been implicated in several diseases, including cancer. nih.govresearchgate.net Consequently, sirtuin inhibitors have emerged as a promising strategy in cancer therapy. researchgate.net

Studies have shown that indole derivatives can effectively target and inhibit sirtuins, particularly SIRT1 and SIRT2. nih.govresearchgate.net For instance, cambinol (B1668241), a dual SIRT1/SIRT2 inhibitor with an indole-like core, has demonstrated cytotoxic activity against cancer cells. nih.gov Subsequent research has focused on developing more selective SIRT2 inhibitors based on the cambinol scaffold, leading to compounds with significantly improved potency and selectivity over other sirtuin isoforms. nih.gov Some of these novel indole derivatives have shown potent anti-proliferative and apoptotic effects in B-cell lymphoma cells. nih.gov

In the context of this compound derivatives, while direct studies on their sirtuin modulation are not extensively detailed in the provided results, the broader class of indole derivatives shows a clear precedent for this mechanism of action. The structural similarities suggest that fluorophenyl-substituted indoles could also interact with the binding sites of sirtuin enzymes, a hypothesis that warrants further investigation.

Interference with Tumor Vascularization

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Targeting tumor vascularization is a key strategy in cancer treatment. Some indole derivatives have shown potential in this area. For example, certain β-carboline-imidazolium hybrids, which contain an indole core structure, have exhibited anti-angiogenic potential, possibly through the inhibition of VEGFR-2 kinase. tandfonline.com

While specific data on the direct interference of this compound with tumor vascularization is not explicitly available in the provided search results, the known anti-angiogenic properties of other indole-based compounds suggest this could be a potential mechanism of action for this class of molecules as well.

Generation of Reactive Oxygen Species

Cancer cells often exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells. nih.gov While moderate levels of ROS can promote cancer cell proliferation and survival, excessive ROS can induce apoptosis (programmed cell death). nih.govaginganddisease.org Therefore, inducing ROS generation is a viable strategy for cancer therapy. nih.gov

Several studies have demonstrated that indole derivatives can induce the generation of ROS in cancer cells. For example, 5-(3-Fluorophenyl)-1H-indole-2,3-dione, a related compound, has been shown to increase intracellular ROS levels, leading to apoptosis through the activation of the mitochondrial pathway. vulcanchem.com Similarly, other indole derivatives have been found to enhance intracellular ROS levels, contributing to their anticancer effects. mdpi.comwaocp.org This suggests that the this compound scaffold may also possess the ability to induce oxidative stress in cancer cells, thereby contributing to its potential therapeutic effects.

Induction of Cell Cycle Arrest (e.g., G1 phase)

The cell cycle is a series of events that leads to cell division and replication. Disrupting the cell cycle is a common mechanism of action for many anticancer drugs. Indole derivatives have been shown to induce cell cycle arrest at different phases. mdpi.commdpi.com

For instance, some indole-acrylamide derivatives cause G2/M-phase cell cycle arrest in hepatocellular carcinoma cells. mdpi.com Another study reported that a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative, which shares a similar fluorophenyl moiety, induced G2/M-phase cell cycle arrest in oral squamous cell carcinoma cells. mdpi.com Furthermore, certain indole derivatives have been observed to induce G0/G1 cell cycle arrest in triple-negative breast cancer cells and S-phase arrest in other cancer cell lines. mdpi.comwaocp.org These findings indicate that the this compound scaffold has the potential to interfere with the cancer cell cycle, a key aspect of its anticancer activity.

Efficacy Against Drug-Resistant Cancer Cells

Drug resistance is a major challenge in cancer chemotherapy. researchgate.net Indole derivatives have shown promise in overcoming drug resistance in various cancer types. mdpi.comresearchgate.net Some indole-based compounds have demonstrated the ability to combat drug-resistant cancer cells, representing a significant advancement in the field. mdpi.comnih.govresearchgate.net

For example, certain indole derivatives have shown efficacy in overcoming multidrug resistance in colorectal cancer. mdpi.com Additionally, prodrugs of an indole-based acrylonitrile (B1666552) have been found to be effective in a mouse model of resistant colon cancer. nih.gov The ability of these compounds to be effective against resistant cancer cells highlights the potential of the this compound scaffold in developing novel therapies for difficult-to-treat cancers.

Inhibition of EGFR Phosphorylation

The epidermal growth factor receptor (EGFR) is a protein that plays a crucial role in cell growth and proliferation. tandfonline.com Overexpression or mutation of EGFR is common in many cancers, making it an important therapeutic target. tandfonline.com Inhibition of EGFR phosphorylation is a key mechanism for blocking its downstream signaling pathways. tandfonline.com

Several indole derivatives have been developed as EGFR inhibitors. nih.govtandfonline.com For instance, pyrazolinyl-indole derivatives have shown significant anticancer activity by inhibiting EGFR. mdpi.com Molecular docking studies have revealed that these compounds can bind to the active site of the EGFR tyrosine kinase. nih.gov While direct evidence for this compound as an EGFR inhibitor is not explicitly detailed, the established activity of other indole-based compounds against this target suggests it is a plausible mechanism of action that warrants further investigation. nih.govtandfonline.com

Anti-Inflammatory Research

In addition to their anticancer properties, indole derivatives are also known for their anti-inflammatory activities. nih.govresearchgate.net The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin contains an indole structure. nih.gov Research has identified novel indole derivatives that can modulate key inflammatory pathways. nih.gov

Some indolyl-imidazolone hybrids have demonstrated excellent anti-inflammatory activity, in some cases more pronounced than the reference drug indomethacin. jksus.org Furthermore, certain 5-fluoro-substituted 2-indolinone derivatives have shown potent inhibitory effects on the interleukin-1 receptor (IL-1R), a key player in inflammatory diseases. wiley.com The presence of a fluorine atom, as in this compound, has been associated with enhanced anti-inflammatory activity in some indole derivatives. wiley.com This suggests that this compound and its derivatives are promising candidates for further anti-inflammatory research.

Modulation of Key Inflammatory Pathways (e.g., NF-κB, COX-2, LOX)

Derivatives of 2-phenyl indole have shown the ability to modulate crucial inflammatory pathways, including nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and lipoxygenase (LOX). nih.gov The NF-κB signaling pathway is a pivotal regulator of inflammation, and its inhibition can reduce the expression of various inflammatory mediators. nih.gov Certain 2-phenyl indole derivatives have been reported to suppress NF-κB signaling, leading to a decrease in the production of pro-inflammatory cytokines. omicsonline.org

Some derivatives have exhibited selective inhibition of COX-2 over COX-1. omicsonline.org This selectivity is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov The dual inhibition of both COX and LOX enzymes by certain indole derivatives has also been explored as a strategy to mitigate these side effects. nih.gov

For instance, a study on 2-phenyl substituted indole derivatives demonstrated their potential to inhibit COX enzymes. omicsonline.org Another study synthesized a series of 2-substituted indoles and evaluated their anti-inflammatory activity, highlighting their potential as COX inhibitors. innovareacademics.in

Table 1: Investigated Anti-Inflammatory Pathways for 2-Phenyl Indole Derivatives

PathwayTherapeutic TargetObserved Effect of DerivativesReferences
NF-κB Reduction of pro-inflammatory cytokine expressionSuppression of signaling pathway nih.govomicsonline.org
COX-2 Reduction of inflammation and painSelective inhibition over COX-1 nih.govomicsonline.org
LOX Reduction of inflammationDual inhibition with COX nih.gov

Inhibition of Inflammatory Cytokines (e.g., IL-6, IL-8)

Research has shown that 2-phenyl indole derivatives can effectively inhibit the production of key pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). omicsonline.org One study reported that these derivatives exhibited potent activity in lipopolysaccharide (LPS)-stimulated macrophages, suppressing the NF-κB signaling pathway and consequently reducing the secretion of these cytokines. omicsonline.org

Another study focused on the synthesis and biological evaluation of 2-(substituted phenyl)-1H-indoles and found that certain compounds displayed excellent anti-inflammatory activity by inhibiting the production of IL-6 and TNF-α. innovareacademics.in This inhibition is a crucial mechanism underlying the anti-inflammatory effects of these compounds. The attenuation of pro-inflammatory cytokine secretion is a key strategy in preventing uncontrolled inflammatory responses that can lead to tissue damage and chronic inflammatory diseases. semanticscholar.org

Attenuation of Signaling Pathways (e.g., LPS-induced ERK and P38)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It activates several intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, which involve extracellular signal-regulated kinase (ERK) and p38. nih.gov The activation of these pathways leads to the production of pro-inflammatory mediators. semanticscholar.org

Preclinical studies have indicated that derivatives of 2-phenyl indole can attenuate these LPS-induced signaling pathways. For example, research has demonstrated that certain compounds can suppress the phosphorylation of ERK and p38 in LPS-activated macrophages. semanticscholar.org The inhibition of p38 MAPK is particularly significant as it is crucial for the early activation of coagulation induced by LPS. nih.gov By blocking these signaling cascades, 2-phenyl indole derivatives can effectively reduce the inflammatory response triggered by bacterial endotoxins. mdpi.combrieflands.comnih.gov

Anti-Infective Research

In addition to their anti-inflammatory properties, this compound derivatives have been investigated for their potential as anti-infective agents, particularly against bacteria.

Anti-Bacterial Activity

The emergence of multi-drug resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), poses a significant threat to public health. nih.govnih.gov Indole derivatives have shown promise in combating these challenging pathogens. turkjps.orgresearchgate.net

Several studies have reported the efficacy of 2-arylindole derivatives against various Gram-positive bacteria, including MRSA and other MDR strains. nih.govjapsonline.com For instance, a synthetic indole derivative, SMJ-2, was found to be effective against a wide range of multidrug-resistant gram-positive bacteria. nih.gov Other research has highlighted the potential of 2-arylindoles to act as efflux pump inhibitors in MRSA, thereby restoring the efficacy of existing antibiotics. japsonline.com Some 3-(1H-imidazol-2-yl)-indoles have also been reported to be active against MRSA and VRE strains. researchgate.net

Table 2: Antibacterial Activity of 2-Arylindole Derivatives Against MDR Strains

Derivative ClassTarget Organism(s)Observed EffectReferences
Synthetic Indole Derivatives (e.g., SMJ-2) MRSA, MDR-Enterococcus faecalis, Enterococcus faeciumSignificant antibacterial activity nih.gov
2-Arylindoles MRSASynergistic effect with tetracyclines, efflux pump inhibition japsonline.com
3-(1H-imidazol-2-yl)-indoles MRSA, VREActive against resistant strains researchgate.net

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that play a critical role in DNA replication, repair, and recombination, making them validated targets for antibacterial drugs. researchgate.netmdpi.comnih.gov These enzymes are responsible for managing the topological state of DNA within the bacterial cell. researchgate.net

Aminocoumarin antibiotics are known inhibitors of bacterial DNA gyrase. nih.gov Research has explored various compounds, including derivatives of the indole scaffold, for their ability to inhibit these crucial enzymes. mdpi.com The inhibition of the ATPase activity of the GyrB subunit of DNA gyrase is a key mechanism of action for some of these compounds. mdpi.com In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, topoisomerase IV is the preferential target for many inhibitors. mdpi.com The development of dual inhibitors targeting both enzymes is a promising strategy to combat bacterial resistance. mdpi.com

Disruption of Bacterial Cell Membranes

Anti-Fungal Activity

Derivatives of this compound have demonstrated notable antifungal properties against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. koreascience.krijpsjournal.com For example, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, designed as analogs of fluconazole, have shown significant anti-Candida activity. nih.govmdpi.com One particular derivative, 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol, exhibited potent activity against a clinical isolate of C. albicans. nih.govmdpi.com The presence of halogen and halogenobenzyl groups on the indole ring has been noted as an important factor influencing their antifungal efficacy. koreascience.kr

Table 1: Antifungal Activity of Selected Indole Derivatives

Compound Fungal Strain Activity Reference
2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol Candida albicans High nih.govmdpi.com
1-halogenobenzyl-3-imidazolylmethylindole derivatives Candida albicans, Aspergillus fumigatus Various degrees koreascience.kr
2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-3-yl)-1,3-thiazolidin-4-one Not specified Not specified tandfonline.com

The primary mechanism of antifungal action for many azole-based compounds, including certain indole derivatives, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govwiley.com This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential molecule for maintaining the integrity of the fungal cell membrane. mdpi.comnih.gov By inhibiting CYP51, these derivatives disrupt ergosterol production, leading to altered membrane fluidity and permeability, which ultimately hinders fungal growth. mdpi.com

Molecular docking studies have supported this mechanism, showing that these compounds can bind to the active site of lanosterol 14α-demethylase. mdpi.commdpi.com The interaction often involves the nitrogen atom of the azole ring coordinating with the heme iron in the enzyme's active site, while other parts of the molecule interact with the apoprotein. wiley.com This targeted inhibition of a key fungal enzyme makes these indole derivatives promising candidates for the development of new antifungal agents.

Efficacy Against Fungal Strains (Candida albicans, Aspergillus fumigatus)

Anti-Tubercular Activity

The indole scaffold is a recognized pharmacophore in the development of anti-tubercular agents. nih.gov Various derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govmdpi.com Some of these compounds have shown promising activity against both drug-susceptible and multidrug-resistant strains of Mtb. mdpi.com

For instance, a series of 3-phenyl-1H-indoles were evaluated, with some compounds exhibiting significant inhibitory effects on the Mtb H37Rv strain. nih.gov The presence of certain substituents, such as fluorine and trifluoromethyl groups on the phenyl ring, was found to influence the antimycobacterial activity. nih.gov

Table 2: Anti-Tubercular Activity of Selected 3-Phenyl-1H-Indole Derivatives against Mtb H37Rv

Compound Substituent MIC (µM) Reference
3i Fluorine at benzene (B151609) ring 44.4 nih.gov
3j Trifluoromethyl at benzene ring 36.3 nih.gov
3l Dimethoxy at indole ring 24.7 nih.gov
3r Methoxy (B1213986) at phenyl ring 19.4 mdpi.com
3s Fluorine at phenyl ring 20.3 mdpi.com

The anti-tubercular effects of indole derivatives can be attributed to their interference with several crucial cellular processes in Mycobacterium tuberculosis. One of the primary targets is the synthesis of the mycobacterial cell wall, a unique and essential structure for the pathogen's survival and virulence. frontiersin.orgnih.gov

Specifically, some indole derivatives act as inhibitors of polyketide synthase 13 (Pks13), an enzyme vital for the final condensation step in mycolic acid biosynthesis. mdpi.comsemanticscholar.org Mycolic acids are major components of the mycobacterial cell wall. nih.gov By inhibiting Pks13, these compounds effectively block the formation of the cell wall, leading to bacterial death. mdpi.comsemanticscholar.org Structure-activity relationship studies have identified N-phenylindole derivatives as potent inhibitors of Pks13. mdpi.com

In addition to targeting cell wall synthesis, some indole derivatives can also inhibit mycobacterial replication and transcription. Rifamycins, a class of antibiotics that contain an indole nucleus, are known to block transcription by binding to the β-subunit of RNA polymerase. mdpi.com While the specific mechanisms for all this compound derivatives are still under investigation, their ability to target multiple essential pathways highlights their potential as effective anti-tubercular agents.

Inhibition of Mycobacterial Cell Wall Synthesis, Replication, and Transcription

Anti-Viral Activity (e.g., Anti-HIV, Anti-HBV)

The indole scaffold is a recognized pharmacophore in the development of antiviral agents. scirp.orgnih.gov Derivatives of 2-phenylindole, in particular, have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). omicsonline.org

Anti-HIV Activity

Indolylarylsulfones, a class of compounds derived from the indole structure, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Research has shown that these compounds can exhibit significant activity against both wild-type and mutant strains of the virus. nih.gov For instance, certain indolylarylsulfone derivatives have demonstrated low micromolar to sub-micromolar inhibitory activity against various resistant HIV-1 strains. nih.gov The introduction of a trifluoromethyl group has been noted to potentially enhance interactions with the reverse transcriptase enzyme. nih.gov

In other studies, indole-2-carboxylic acid derivatives have been explored as HIV-1 integrase strand transfer inhibitors. mdpi.com The introduction of a p-trifluorophenyl or an o-fluorophenyl group at the C3 position of the indole core has been shown to significantly improve the inhibitory activity against integrase. mdpi.com

Anti-HBV Activity

Preclinical studies have reported that 2-phenylindole derivatives can exhibit potent anti-HBV activity. omicsonline.orgomicsonline.org The mechanism of action is believed to involve the inhibition of viral replication and the suppression of HBV surface antigen (HBsAg) secretion. omicsonline.orgomicsonline.org While specific data on this compound is not detailed, the general class of 2-phenylindoles shows promise in this therapeutic area. For example, certain ethyl 5-hydroxy-1H-indole-3-carboxylates have demonstrated more potent anti-HBV activity than the reference drug lamivudine. researchgate.net

Anti-Coccidial Activity

Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa. Research into the therapeutic potential of indole derivatives has extended to their use as anti-coccidial agents. researchgate.netresearchgate.netrjpn.org

Studies involving the synthesis and evaluation of 2,3-diarylindoles with amine substituents at the 5 and 6 positions of the indole ring have been conducted to screen for anti-coccidial properties. researchgate.netresearchgate.netrjpn.org Among the tested compounds, 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole was identified as having the highest activity. omicsonline.orgresearchgate.netresearchgate.netrjpn.orgvulcanchem.com This highlights the potential of fluorinated phenylindole derivatives in combating coccidial infections.

Neuropharmacological Research

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govsemanticscholar.org Indole derivatives have been a focus of research for developing new cholinesterase inhibitors. sci-hub.seacs.org

Studies on indole-based-thiadiazole derivatives have shown that compounds with a fluoro group, particularly at the para-position of the phenyl ring, exhibit potent inhibition of both AChE and BChE. sci-hub.se For instance, one such derivative demonstrated an IC50 value of 0.17 µM against AChE and 0.30 µM against BChE, which is comparable to the standard drug Donepezil. sci-hub.se The fluorine atom is thought to contribute to the inhibitory activity through hydrogen bonding with the active site of the enzymes. sci-hub.se

Another study on thiazolylhydrazone derivatives identified a compound with a 4-fluorophenyl ring that showed significant AChE inhibitory activity. scispace.com Molecular docking studies suggested that the 4-fluorophenyl ring interacts with the Trp86 residue in the active site of AChE. scispace.com

While not all fluorinated indole derivatives show high potency, the strategic placement of the fluorine atom appears to be a key factor in designing effective cholinesterase inhibitors.

Table 1: Cholinesterase Inhibition by this compound Derivatives and Related Compounds

Serotonin (B10506) Receptor Modulation (e.g., 5-HT2 Antagonism)

Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. nih.gov Indole derivatives are known to interact with various serotonin receptor subtypes, making them of interest for the treatment of conditions like depression and neuropathic pain. nih.gov

Research into fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles has led to the discovery of potent and selective 5-HT7 receptor agonists. nih.gov For example, the compound 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole was identified as a powerful agonist with a Ki of 4 nM for the 5-HT7 receptor. nih.gov This compound also demonstrated an antinociceptive effect in a mouse model of neuropathic pain. nih.gov

While the primary focus of the provided outline is on 5-HT2 antagonism, the broader modulation of serotonin receptors by fluorinated indole derivatives is a significant area of neuropharmacological research. The specific interactions of this compound with 5-HT2 receptors require further dedicated investigation to delineate its potential as an antagonist.

Cannabinoid Receptor 1 (CB1R) Modulation

The cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor that is a key component of the endocannabinoid system, which is involved in regulating a multitude of physiological processes. nih.gov CB1R has emerged as a promising therapeutic target for various conditions, including pain, neurodegenerative diseases, and glaucoma. nih.govunimi.it

The 2-phenylindole scaffold has been identified as a structural class of CB1R allosteric modulators. nih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the effects of the primary ligand. nih.gov

A systematic "fluorine-walk" approach, where fluorine atoms are introduced at different positions on the 2-phenylindole core, has been used to develop novel CB1R allosteric modulators with improved pharmacological properties. nih.gov This approach has led to the synthesis of several analogs of this compound, including 6-fluoro-2-(3-fluorophenyl)-1H-indole and 7-fluoro-2-(3-fluorophenyl)-1H-indole. nih.gov

Some of these derivatives have been characterized as CB1R allosteric agonist-positive allosteric modulators (ago-PAMs), meaning they can act as both agonists and PAMs. nih.govresearchgate.net For instance, GAT211, a derivative of 2-phenylindole, and its analogs have shown the ability to enhance the binding of orthosteric agonists and modulate CB1R signaling. nih.govresearchgate.net Two key analogs, GAT591 and GAT593, demonstrated augmented ago-PAM activities in neuronal cultures and improved metabolic stability. nih.govresearchgate.net

Table 2: CB1R Modulatory Activity of this compound Derivatives

Neuroprotective Effects in Models of Neurodegenerative Diseases

The neuroprotective potential of indole derivatives, including those with a 2-phenyl configuration, has been a significant area of research in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov These conditions are often characterized by oxidative stress, protein misfolding, and neuronal cell death. nih.govnih.gov Preclinical studies have explored the ability of these compounds to mitigate such pathological processes.

Studies have shown that certain indole-based compounds can protect neuronal cells from damage induced by neurotoxins. For instance, some derivatives have demonstrated the ability to reduce cell death in SH-SY5Y neuroblastoma cells exposed to toxins that mimic the neurodegenerative process. nih.govresearchgate.net This protective effect is often linked to the antioxidant properties of the indole scaffold, which can help counteract the oxidative stress implicated in neuronal damage. nih.govnih.gov

Furthermore, the modulation of signaling pathways involved in cell survival and death is another mechanism through which these derivatives may exert their neuroprotective effects. For example, some indole compounds have been shown to influence pathways related to apoptosis (programmed cell death) and inflammation in neuronal cell models. nih.govresearchgate.net The investigation of this compound derivatives in this context is a promising avenue for the development of new therapeutic strategies for neurodegenerative disorders.

Table 1: Neuroprotective Activity of Selected Indole Derivatives

Compound/DerivativeModel SystemObserved EffectsReference
Indole-based compoundsSH-SY5Y cellsReduced Aβ-induced cytotoxicity and LDH release nih.gov
2-(Benzo[b]thiophen-2-yl)-1H-imidazole (LSL33)5xFAD mouse model of ADAmeliorated cognitive impairment and synaptic plasticity, reduced neuroinflammation researchgate.net
Indole-3-carbinol (I3C)Rat model of Parkinson's diseaseProtected against rotenone-induced motor impairment nih.gov
Fascaplysin derivativesIn vitroShowed neuronal protective effects mdpi.com
Arylalkenylpropargylamine derivativesIn vitroExhibited potent MAO-B inhibitory activity and neuroprotection google.com

Other Biological Activities

The indole nucleus is recognized for its radical scavenging properties, and derivatives of 2-phenylindole have demonstrated significant antioxidant activity in various preclinical assays. omicsonline.orgnih.gov The antioxidant potential is often evaluated using in vitro methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation assay. omicsonline.org

The antioxidant capacity of these compounds is influenced by the nature and position of substituents on both the indole ring and the 2-phenyl group. nih.gov For example, the presence of hydroxyl groups can enhance antioxidant activity. unife.it Studies have shown that some synthesized 2-phenylindole derivatives exhibit antioxidant action comparable to standard antioxidants like ascorbic acid. omicsonline.org This inherent antioxidant property is a valuable characteristic, as oxidative stress is a contributing factor in various diseases. nih.gov

Table 2: Antioxidant Activity of Selected Indole Derivatives

Compound/DerivativeAssayKey FindingsReference
Substituted 2-phenylindolesDPPH and ABTS assaysSignificant antioxidant action, comparable to ascorbic acid omicsonline.org
Tryptophan and tryptamine (B22526) derivativesROS and RNS scavenging assaysEffective scavengers of reactive oxygen and nitrogen species nih.gov
Arylidene-1H-indole-2-carbohydrazonesDPPH, FRAP, and ORAC assaysGood antioxidant activity related to hydroxyl and methoxy groups unife.it
N-substituted indole derivativesDPPH assay and reducing power assayCompounds 11a and 12c showed potent antioxidant activity nih.gov

Indole derivatives have emerged as a promising class of compounds in the search for new anti-diabetic agents. sci-hub.senih.gov Their potential in managing diabetes is attributed to various mechanisms, including the inhibition of key enzymes involved in glucose metabolism and the modulation of signaling pathways related to insulin (B600854) sensitivity. sci-hub.sedntb.gov.ua

Preclinical studies have identified several indole derivatives with significant anti-diabetic effects. For instance, some compounds have been shown to inhibit α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. mdpi.com By inhibiting these enzymes, these derivatives can help to lower postprandial blood glucose levels.

Furthermore, some indole-based compounds have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are important targets in the treatment of type 2 diabetes. sci-hub.se The activation of PPARs can lead to improved insulin sensitivity and glucose uptake. The diverse mechanisms through which indole derivatives can exert anti-diabetic effects make them a versatile scaffold for the development of novel therapies for diabetes. sci-hub.senih.gov

Table 3: Anti-Diabetic Activity of Selected Indole Derivatives

Compound/DerivativeTarget/MechanismKey FindingsReference
Phidiandine analogsPTP1B inhibitionShowed inhibitory activity on PTP1B, a target for type 2 diabetes sci-hub.se
9-(1H-indol-3-yl) xanthen-4-(9H)-onesα-glucosidase inhibitionDemonstrated inhibitory activity against α-glucosidase sci-hub.se
Indole-derived oxadiazole bearing thiazolidinoneα-amylase and α-glucosidase inhibitionExhibited excellent inhibition against both enzymes mdpi.com
Indole-based compoundsPPAR-γ/FFAR1 agonismActed as dual agonists for PPAR-γ and FFAR1 sci-hub.se

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key strategy in the management of hypertension. thieme-connect.de Indole derivatives have been investigated for their potential to interfere with this system, particularly as angiotensin II receptor blockers (ARBs). thieme-connect.denih.gov

Preclinical studies in spontaneously hypertensive rats (SHRs) have demonstrated the anti-hypertensive effects of certain indole-based compounds. thieme-connect.denih.gov These studies have shown that oral administration of these derivatives can lead to a significant reduction in systolic, diastolic, and mean arterial blood pressure. nih.gov The mechanism of action often involves the blockade of the angiotensin II AT1 receptor, which prevents the vasoconstrictive effects of angiotensin II. thieme-connect.denih.gov

In addition to direct receptor blockade, some indole derivatives may exert their anti-hypertensive effects through other mechanisms, such as vasorelaxation mediated by the nitric oxide/cGMP pathway and modulation of ion channels. nih.gov The potential for developing novel anti-hypertensive drugs from the indole scaffold is an active area of research. researchgate.net

Table 4: Anti-Hypertensive Activity of Selected Indole Derivatives

Compound/DerivativeModelMechanism of ActionKey FindingsReference
2-(4′-Fluorophenyl)-1H-benzimidazole (FPD)Spontaneously Hypertensive Rats (SHRs)AT1 receptor blockade, increased cGMP, L-type calcium channel inhibition, opening of BKCa channelsSignificantly decreased blood pressure nih.gov
2-(4-((2-propyl-5-nitro-1H-benzo[d]imidazol-1-yl) methyl)-1H-indol-1-yl) benzoic acidSHRs and Renal Hypertensive RatsAngiotensin II AT1 receptor antagonistShowed high affinity to AT1 receptor and anti-hypertensive activity thieme-connect.de
5-(1-(3 fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21)Spontaneously Hypertensive Rats (SHRs)NO/cGMP pathwayReduced blood pressure researchgate.net

Beyond their well-documented inhibition of cholinesterases and cyclooxygenases, this compound derivatives have been explored for their inhibitory activity against a range of other enzymes implicated in various diseases.

One such area of investigation is their potential as inhibitors of monoamine oxidases (MAO-A and MAO-B). acs.org MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases and depression. acs.org Some indole-based compounds have shown potent and selective inhibition of MAO-B. google.com

Another target of interest is carbonic anhydrase (CA), particularly isoforms that are overexpressed in certain types of cancer. nih.gov Some indole-5-sulfonamide derivatives have demonstrated potent and selective inhibition of tumor-associated hCA isoforms IX and XII. nih.gov Additionally, indole derivatives have been investigated as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) and BRAFV600E, which are key targets in cancer therapy. nih.gov The ability of the indole scaffold to interact with a diverse range of enzyme active sites highlights its versatility in drug design.

Table 5: Enzyme Inhibition by Selected Indole Derivatives (Beyond Cholinesterases and COX)

Compound/DerivativeTarget EnzymeTherapeutic AreaKey FindingsReference
2-Arylidine derivatives of thiazolopyrimidineMonoamine Oxidase A/B (MAO-A/B)Alzheimer's DiseaseExhibited moderate to good inhibition of MAO-A and MAO-B acs.org
2-(Hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide-based thiosemicarbazidesCarbonic Anhydrase (hCA) IX and XIICancerPotent and selective inhibition of hCA IX and XII nih.gov
2,3-Dihydropyrazino[1,2-a]indole-1,4-dione derivativesEGFR and BRAFV600ECancerDual inhibitors with potent activity nih.gov
Indole-chalcone derivativesThioredoxin Reductase (TrxR)CancerActed as a TrxR inhibitor nih.gov

Computational and Theoretical Studies in 2 3 Fluorophenyl 1h Indole Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the fundamentals of molecular recognition.

Molecular docking simulations have been employed to predict the binding interactions of derivatives of 2-(3-fluorophenyl)-1H-indole with various protein targets. For instance, in a study involving dual inhibitors for cyclin-dependent kinase 1 (CDK-1) and human epidermal growth factor receptor 2 (HER-2), a derivative featuring the this compound scaffold was investigated. mdpi.com The docking experiments were designed to forecast the hypothetical binding modes and key interactions within the active sites of these kinases. mdpi.com

The simulations predicted that the core indole (B1671886) structure would engage in hydrogen bonding and hydrophobic interactions within the hinge region of both CDK-1 and HER-2. mdpi.com The terminal 3-fluorophenyl group was predicted to orient itself towards a hydrophobic pocket within the receptor's active site. mdpi.com Such predictions are the first step in validating a compound's potential as an inhibitor and provide a rationale for its observed biological activity. The process often involves validating the docking protocol by redocking known reference ligands to ensure the simulation can accurately reproduce experimentally determined binding modes. mdpi.com

Beyond simple prediction, molecular docking provides detailed insights into the specific atomic interactions that stabilize the ligand-receptor complex. For the this compound derivative studied as a CDK-1/HER-2 inhibitor, docking studies elucidated a distinct binding mode. mdpi.com The central indole motif was found to occupy the hinge region of the kinases, a common feature for kinase inhibitors. mdpi.com

Crucially, the 3-fluorophenyl moiety was directed into a hydrophobic "back pocket" of the active site. mdpi.com The simulations also highlighted the importance of linker groups in correctly positioning the key pharmacophoric elements. A carbonyl spacer connecting the 3-fluorophenyl ring to the indole core was shown to force the ring into this back pocket and also formed a specific hydrogen bond with the amino acid residue Asp 86 in the CDK-1 active site, with a measured distance of 2.41 Å. mdpi.com This level of detail is invaluable for understanding the structure-activity relationship and for designing next-generation inhibitors with improved affinity and selectivity.

The following table summarizes the predicted interactions for a derivative of this compound (Compound 15l) with the CDK-1/cyclin B and HER-2 kinase domains. mdpi.com

Target ProteinInteracting ResidueInteraction TypeDistance (Å)
CDK-1/cyclin B Asp 86Hydrogen Bond2.41
(Various)Hydrophobic InteractionsN/A
HER-2 (Various)Hydrophobic InteractionsN/A
(Various)H-Bonding InteractionsN/A

Table 1: Predicted binding interactions from molecular docking simulations. Data sourced from a study on dual CDK-1/HER-2 inhibitors. mdpi.com

Prediction of Ligand-Receptor Interactions

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the ligand-receptor complex and a deeper understanding of its dynamic behavior. nih.gov

MD simulations are widely used to evaluate the stability of a ligand-protein complex in a simulated physiological environment, accounting for factors like water, temperature, and ions. nih.govchemmethod.com Following molecular docking, the most promising ligand-receptor poses can be subjected to MD simulations to confirm their stability. biointerfaceresearch.com Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to track the conformational changes of the protein and ligand over the simulation time. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound in the active site. nih.gov

Another important analysis, the Root Mean Square Fluctuation (RMSF), helps to identify which parts of the protein are flexible and which are rigid. nih.gov In the context of a this compound derivative, MD simulations would confirm whether the compound remains securely in the binding pocket and whether its presence induces significant conformational changes in the target protein. nih.govbiointerfaceresearch.com These simulations have become a standard method for validating docking results and ensuring the predicted binding mode is physically realistic and stable over time. chemmethod.comrsc.org

Advanced MD simulation techniques can be used to explore the entire binding or unbinding process of a ligand. nih.govresearchgate.net Understanding the pathway a ligand takes to exit the binding site can provide crucial information for drug design. It can reveal transient binding sites or "bottlenecks" in the unbinding process that can be exploited to increase the residence time of the drug on its target, a key parameter for therapeutic efficacy. While specific studies on the unbinding paths of this compound were not found, this remains a powerful application of MD simulations in drug discovery. nih.gov These methods help in calculating binding free energies, which are often more accurate than the scoring functions used in molecular docking, and provide insights into the kinetics of the binding process. nih.gov

Analysis of Ligand-Target Complex Stability and Dynamics

In Silico Drug Design Strategies

In silico drug design, or computer-aided drug design (CADD), encompasses a range of computational methods used to identify, design, and optimize new drugs. tandfonline.comnih.gov These strategies are broadly classified as either structure-based or ligand-based. The computational studies on this compound derivatives are prime examples of structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design process. mdpi.comnih.gov

The process begins with identifying a therapeutic target and then using techniques like molecular docking to screen virtual libraries of compounds for potential binders. mdpi.com The insights gained from docking and MD simulations—such as which parts of the molecule interact with specific amino acids—are then used to guide the chemical synthesis of new, improved derivatives. mdpi.comnih.gov For example, the discovery that the 3-fluorophenyl group of an indole derivative fits well into a hydrophobic pocket could lead chemists to explore other substitutions on that phenyl ring to enhance hydrophobic interactions and improve binding affinity. mdpi.com This iterative cycle of computational prediction, chemical synthesis, and biological testing has streamlined the drug discovery process, making it faster and more cost-effective. tandfonline.com The use of in silico tools allows researchers to prioritize the synthesis of the most promising compounds, ultimately accelerating the journey from a chemical scaffold to a potential drug candidate. tandfonline.comnih.gov

Lead Compound Identification and Optimization

The identification of lead compounds is a critical first step in the drug discovery pipeline. Phenotypic screening of compound libraries has successfully identified indole-containing molecules as hits for various biological targets. For instance, screening of a commercial library of small drug-like molecules led to the identification of three indole-core containing hits against the intracellular amastigote forms of T. cruzi, the parasite responsible for Chagas disease. acs.org These initial hits, while showing moderate potency, served as the starting point for further optimization. acs.org

Once a lead compound like this compound is identified, computational methods guide its optimization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase. For example, in the optimization of indole-2-carboxamides as cannabinoid receptor 1 (CB1) allosteric modulators, it was found that the indole ring itself is key for binding to the allosteric site. acs.org Further modifications, such as the introduction of different substituents on the indole ring, can be systematically explored to enhance the desired biological effects. acs.org

Medicinal chemistry strategies, often guided by computational insights, are employed to improve metabolic stability and solubility. acs.org This process is iterative, involving cycles of chemical synthesis and biological testing of new analogs to build a comprehensive understanding of the SAR. nih.gov

A summary of lead optimization strategies for indole derivatives is presented below:

StrategyDescriptionOutcomeReference
Substituent Modification Introduction of various functional groups on the indole ring.Can lead to reduced or enhanced allosteric modulation. acs.org
Scaffold Hopping Replacement of the indole scaffold with other heterocyclic systems like isoquinolines, azaindoles, or benzofurans.Often results in reduced potency, highlighting the importance of the indole core. acs.org
Linker Modification Altering the length and composition of the linker between the indole core and other parts of the molecule.Shortening the linker can abolish allosteric modulation. acs.org

Pharmacophore Modeling and Hybrid Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features required for biological activity. For indole derivatives, pharmacophore models have been successfully generated to identify new compounds with desired biological activities.

A typical pharmacophore model for indole-based compounds might include features such as:

Aromatic rings

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic groups

Positive ionizable atoms

For example, a four-point pharmacophore hypothesis was developed for antibacterial chalcone-derived pyrazolines, which are structurally related to some indole derivatives. acs.org This model consisted of two aromatic ring features and two hydrogen bond acceptor features. acs.org Such a model can then be used for virtual screening of large compound libraries to identify novel scaffolds that fit the hypothesis. acs.org

Hybrid approaches that combine pharmacophore modeling with other computational techniques like molecular docking and 3D-QSAR are also employed. This integrated strategy leverages the strengths of different methods to provide a more comprehensive understanding of ligand-receptor interactions and to improve the accuracy of virtual screening campaigns.

Ligand-Based Drug Design

In the absence of a high-resolution structure of the biological target, ligand-based drug design (LBDD) methods are invaluable. nih.gov These approaches utilize the information from a set of known active ligands to design new molecules with improved properties. nih.gov LBDD encompasses several techniques, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis.

The fundamental principle of LBDD is that molecules with similar structures are likely to have similar biological activities. By analyzing the common structural features and physicochemical properties of active compounds like this compound and its analogs, it is possible to build predictive models that can guide the design of new, more potent compounds. researchgate.net For instance, new non-covalent inhibitors have been designed using a lead candidate identified through LBDD, resulting in novel compounds with enhanced activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

Correlation of Electronic and Steric Parameters with Biological Efficacy

In QSAR studies of indole derivatives, various molecular descriptors are used to quantify the electronic and steric properties of the molecules. These descriptors are then correlated with their biological efficacy using statistical methods like multiple linear regression (MLR). researchgate.net

Electronic Parameters:

Net Atomic Charges: The distribution of electron density within the molecule can be critical for interactions with the biological target. For example, a QSAR study on furo[3,2-b]indole derivatives found that the charges on specific carbon atoms (qC2, qC6, qC11) were significant contributors to the anticancer activity. researchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and electron-accepting capabilities of a molecule, respectively, and have been used as descriptors in QSAR models. researchgate.net

Steric Parameters:

Surface Area and Molecular Volume: These descriptors describe the size and shape of the molecule, which are important for fitting into the binding site of a receptor. d-nb.info

CoMFA and CoMSIA Fields: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that use steric and electrostatic fields to predict biological activity. science.gov

A study on the antiplatelet aggregation activity of N-substituted indole carbohydrazide (B1668358) derivatives attempted to correlate activity with the octanol-water partition coefficient (Clog P) as a descriptor for hydrophobicity, and surface area and molecular volume as descriptors for steric effects. d-nb.info However, in this particular case, a significant correlation was not observed, highlighting that the relationship between these parameters and activity can be complex. d-nb.info In contrast, a QSAR study on LINGO1 inhibitors found a favorable electro-steric model for the pharmacological activity of the lead compound. nih.gov

Theoretical Insights into the Role of Fluorine in Molecular Recognition

The substitution of hydrogen with fluorine in a molecule like this compound can have profound effects on its properties and biological activity.

Effects on Compound Reactivity and Intermolecular Interactions

The introduction of a fluorine atom alters the electronic properties of the phenyl ring in this compound. Fluorine is the most electronegative element, and its strong electron-withdrawing nature can influence the reactivity of the molecule. researchgate.net For example, the C-F bond is highly polarized, which can create a localized dipole moment. researchgate.net

The role of fluorine in intermolecular interactions is a subject of ongoing research. While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, it can participate in various non-covalent interactions that contribute to ligand binding. rsc.org These interactions include:

Dipole-Dipole and Dipole-Quadrupole Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with polar groups in a protein's binding site. acs.org

C-F···H-X Interactions: Weak hydrogen bonds can form between the fluorine atom and various hydrogen bond donors.

Orthogonal Multipolar Interactions: Interactions between the C-F bond and backbone carbonyl groups (C-F···C=O) have been shown to significantly enhance ligand binding affinity. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.